4,4'-(Propylazanediyl)bis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol): is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . Its structure consists of two 2,6-di-tert-butylphenol units linked by a propylazanediyl group, which provides it with unique antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a propylamine derivative under specific conditions. One common method involves the use of a heterogeneous catalytic system, which provides high catalytic activity and ensures the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and controlled reaction environments to ensure high yield and purity. The process may include steps such as differential scanning calorimetry and Wallace plasticity measurements to monitor the antioxidant performance of the product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it donates electrons to reduce other compounds.
Substitution: The phenolic groups in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized phenolic compounds, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Chemistry: In chemistry, 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is used as a stabilizer for polymers, preventing oxidative degradation and extending the lifespan of materials such as polypropylene and isoprene rubber .
Biology and Medicine: It can protect biological molecules from oxidative damage, which is a key factor in aging and various diseases .
Industry: In industrial applications, this compound is used as an additive in the production of plastics, rubbers, fuels, and oils. Its ability to enhance the physical and mechanical properties of materials makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) involves its antioxidant properties. The compound reacts with free radicals, neutralizing them and preventing oxidative damage to polymers and biological molecules. This reaction typically involves the donation of hydrogen atoms from the phenolic groups, which stabilizes the free radicals and terminates the chain reaction of oxidation .
Comparison with Similar Compounds
4,4’-(Isopropylidenedithio)bis(2,6-di-tert-butylphenol):
2,6-Di-tert-butylphenol: This compound is a simpler phenolic antioxidant used in various industrial applications.
Uniqueness: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is unique due to its specific structure, which provides enhanced stability and antioxidant performance compared to other phenolic antioxidants.
Properties
CAS No. |
89635-36-9 |
---|---|
Molecular Formula |
C31H49NO2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxy-N-propylanilino)phenol |
InChI |
InChI=1S/C31H49NO2/c1-14-15-32(20-16-22(28(2,3)4)26(33)23(17-20)29(5,6)7)21-18-24(30(8,9)10)27(34)25(19-21)31(11,12)13/h16-19,33-34H,14-15H2,1-13H3 |
InChI Key |
CITBNZPIEWRHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.